METHYL 3-{[(3-CHLORO-6-NITRO-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE
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Overview
Description
METHYL 3-{[(3-CHLORO-6-NITRO-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE is a complex organic compound that belongs to the class of benzothiophenes This compound is characterized by its unique structure, which includes a benzothiophene core substituted with a chloro and nitro group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-{[(3-CHLORO-6-NITRO-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 1-benzothiophene to introduce the nitro group, followed by chlorination to add the chloro group. The resulting intermediate is then subjected to a series of reactions to form the final compound. The reaction conditions often include the use of strong acids and bases, as well as specific solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters. The use of catalysts and advanced purification techniques ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
METHYL 3-{[(3-CHLORO-6-NITRO-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the chloro group can produce various substituted benzothiophenes .
Scientific Research Applications
METHYL 3-{[(3-CHLORO-6-NITRO-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of METHYL 3-{[(3-CHLORO-6-NITRO-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. The nitro and chloro groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. Detailed studies are required to fully elucidate the molecular mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
METHYL 3-SULFONYL AMINO-2-THIOPHENECARBOXYLATE: Similar in structure but with a sulfonyl group instead of a nitro group.
1-BENZOTHIOPHENE DERIVATIVES: Various derivatives with different substituents on the benzothiophene core.
Uniqueness
METHYL 3-{[(3-CHLORO-6-NITRO-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE is unique due to the presence of both nitro and chloro groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 3-[(3-chloro-6-nitro-1-benzothiophene-2-carbonyl)amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O5S2/c1-23-15(20)12-9(4-5-24-12)17-14(19)13-11(16)8-3-2-7(18(21)22)6-10(8)25-13/h2-6H,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMOXXBKLKQUPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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